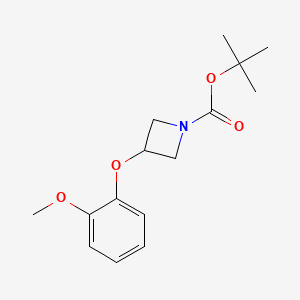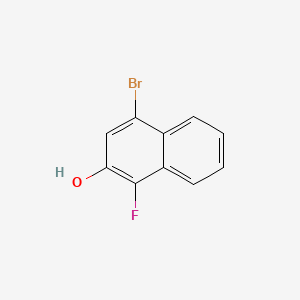
4-Fluoropyridine-2-carbaldehyde;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoropyridine-2-carbaldehyde;hydrochloride is a chemical compound with the molecular formula C6H4FNO·HCl. It is a derivative of pyridine, where the hydrogen atom at the 4-position is replaced by a fluorine atom, and the 2-position is substituted with a formyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyridine-2-carbaldehyde;hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, where a diazonium salt is converted to a fluoropyridine using fluoroboric acid. Another method involves the nucleophilic substitution of a halogenated pyridine with a fluoride source .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive intermediates and ensure safety. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoropyridine-2-carbaldehyde;hydrochloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic conditions.
Major Products Formed:
Oxidation: 4-Fluoropyridine-2-carboxylic acid.
Reduction: 4-Fluoropyridine-2-methanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoropyridine-2-carbaldehyde;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and materials with specialized properties.
Mécanisme D'action
The mechanism of action of 4-Fluoropyridine-2-carbaldehyde;hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
4-Chloropyridine-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
4-Bromopyridine-2-carbaldehyde: Contains a bromine atom at the 4-position.
4-Iodopyridine-2-carbaldehyde: Contains an iodine atom at the 4-position.
Uniqueness: 4-Fluoropyridine-2-carbaldehyde;hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and stability, making it particularly useful in applications requiring precise control over chemical interactions .
Propriétés
Formule moléculaire |
C6H5ClFNO |
|---|---|
Poids moléculaire |
161.56 g/mol |
Nom IUPAC |
4-fluoropyridine-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H4FNO.ClH/c7-5-1-2-8-6(3-5)4-9;/h1-4H;1H |
Clé InChI |
ZBZSAIVUDNINAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1F)C=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-(Prop-2-enoyloxy)-hexahydrofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B13901597.png)





![[(3S)-1-phenylpyrrolidin-3-yl]methanol](/img/structure/B13901620.png)


